Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate
Overview
Description
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate is a versatile organic compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . This compound is characterized by a bromine atom attached to a cyclobutyl ring, which is further substituted with a methoxy group and an ester functional group. It is commonly used as a building block in organic synthesis due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(1-methoxycyclobutyl)acetate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-(1-methoxycyclobutyl)acetate using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutyl acetates.
Reduction: Formation of 2-(1-methoxycyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-2-(1-oxocyclobutyl)acetate.
Scientific Research Applications
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(1-methoxycyclobutyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in various organic transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate can be compared with other similar compounds such as:
Methyl bromoacetate: A simpler ester with a bromine atom, used in similar nucleophilic substitution reactions.
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent, used as a standard reagent in synthetic organic chemistry.
The uniqueness of this compound lies in its cyclobutyl ring structure, which imparts distinct reactivity and steric properties compared to other brominated esters.
Properties
IUPAC Name |
methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-11-7(10)6(9)8(12-2)4-3-5-8/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFVNKRLHTTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCC1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-04-7 | |
Record name | methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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